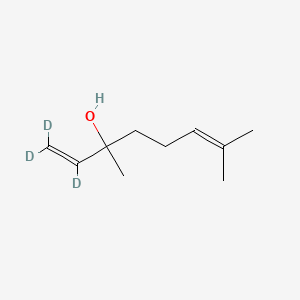
Linalool-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linalool-d3 is a deuterated form of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Linalool-d3 typically involves the deuteration of linalool. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms into the linalool molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound. The use of deuterated solvents and catalysts is optimized to ensure efficient production and minimal waste.
化学反应分析
Types of Reactions
Linalool-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into linalool oxide or other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include linalool oxide, hydrogenated linalool derivatives, and various substituted linalool compounds
科学研究应用
Linalool-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterated nature, which provides clearer signals and better resolution.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its potential use in aromatherapy and as a bioactive compound in pharmaceutical formulations.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and potential as a natural additive.
作用机制
The mechanism of action of Linalool-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to its observed antimicrobial and anti-inflammatory effects. The deuterated nature of the compound may also influence its metabolic stability and bioavailability, enhancing its potential therapeutic applications.
相似化合物的比较
Linalool-d3 can be compared with other similar compounds such as:
Linalool: The non-deuterated form, which has similar properties but different NMR characteristics.
Geraniol: Another terpene alcohol with similar applications but distinct chemical structure and properties.
Citronellol: A related compound with similar uses in the fragrance industry but different biological activities.
The uniqueness of this compound lies in its deuterated nature, which provides advantages in scientific research, particularly in NMR spectroscopy and studies involving metabolic pathways.
属性
IUPAC Name |
1,1,2-trideuterio-3,7-dimethylocta-1,6-dien-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i1D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSHBSSFJOMGT-WSWICNJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(C)(CCC=C(C)C)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
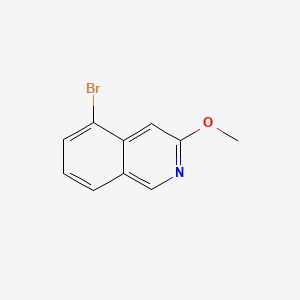
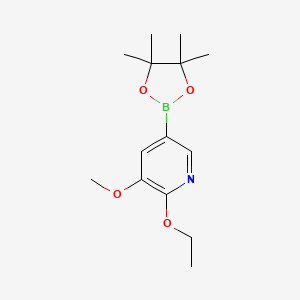

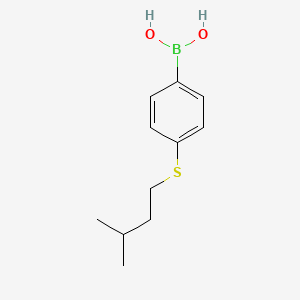
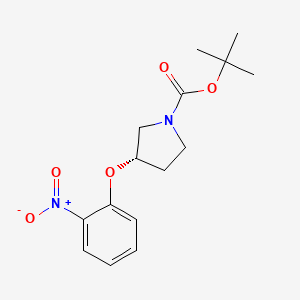
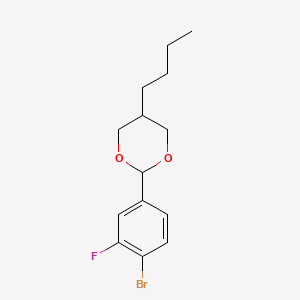
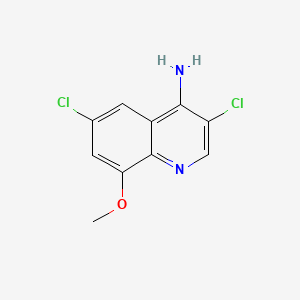
![3-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B567045.png)
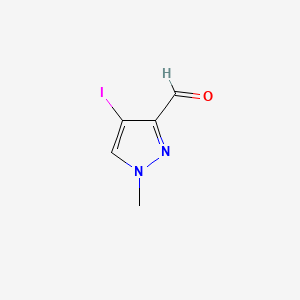
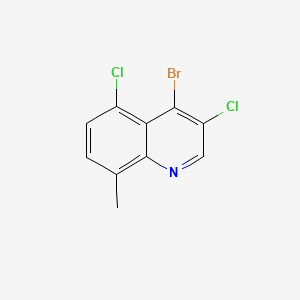

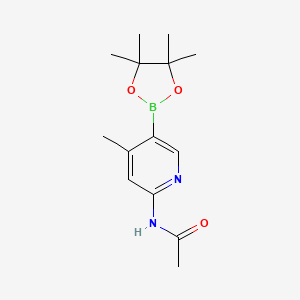
![N-[(1S,2S)-2-isothiocyanatocyclohexyl]-CarbaMic acid-1,1-diMethylethyl ester](/img/new.no-structure.jpg)
![1-Benzyl-6-oxa-1-azaspiro[3.3]heptane](/img/structure/B567053.png)
